Product packaging for 1-Iodo-4-(iodomethyl)benzene(Cat. No.:)

1-Iodo-4-(iodomethyl)benzene

Cat. No.: B13647032
M. Wt: 343.93 g/mol
InChI Key: SBENHOVOFFTMMH-UHFFFAOYSA-N
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Description

1-Iodo-4-(iodomethyl)benzene is a high-value bifunctional organic building block prized for its two distinct, reactive iodine centers. The aryl iodide moiety is highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki [1] and Sonogashira couplings, enabling the construction of conjugated systems and biaryl structures relevant to material science and pharmaceutical development. Simultaneously, the benzylic iodide (iodomethyl group) serves as an excellent electrophile for nucleophilic substitution reactions (SN2) or can be used to generate benzylic radicals, allowing for further functionalization and the formation of carbon-heteroatom bonds [2] . This dual reactivity makes it an indispensable precursor in the synthesis of advanced organic materials, including liquid crystals and polymers, as well as complex molecular architectures for chemical biology. Researchers utilize this compound to create p-xylene derivatives with tailored properties, exploiting the differential reactivity of the two iodine atoms for sequential, orthogonal synthesis strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6I2 B13647032 1-Iodo-4-(iodomethyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6I2

Molecular Weight

343.93 g/mol

IUPAC Name

1-iodo-4-(iodomethyl)benzene

InChI

InChI=1S/C7H6I2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2

InChI Key

SBENHOVOFFTMMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CI)I

Origin of Product

United States

Synthetic Methodologies for 1 Iodo 4 Iodomethyl Benzene

Established Reaction Pathways for the Synthesis of 1-Iodo-4-(iodomethyl)benzene

Traditional methods for synthesizing this compound rely on well-documented organic reactions, including halogen exchange from other dihalo-p-xylenes and direct iodination of functionalized benzene (B151609) precursors.

A primary and widely utilized method for the synthesis of this compound is through halogen metathesis, commonly known as the Finkelstein reaction. nih.govorganic-chemistry.org This process involves the conversion of more readily available dihalo-p-xylenes, such as α,α'-dibromo-p-xylene or the dichloro analogue, into the desired diiodo compound. nih.govresearchgate.net

The reaction typically involves treating the dibromo or dichloro precursor with an excess of an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable organic solvent. nih.govorganic-chemistry.org The choice of solvent is critical for the success of the reaction, with acetone (B3395972) being a conventional option due to its ability to dissolve NaI while the resulting sodium bromide (NaBr) or sodium chloride (NaCl) precipitates, driving the equilibrium towards the product. nih.govorganic-chemistry.org

The Finkelstein reaction proceeds via a nucleophilic substitution (SN2) mechanism. organic-chemistry.org In this concerted, single-step process, the iodide ion (I⁻) acts as the nucleophile, attacking the electrophilic carbon atom of the benzylic halide (the -CH₂X group, where X is Cl or Br). Simultaneously, the halide leaving group (Cl⁻ or Br⁻) is displaced. organic-chemistry.org The benzylic position of the starting material makes it particularly susceptible to SN2 attack due to the stabilization of the transition state by the adjacent benzene ring. The use of a polar aprotic solvent like acetone facilitates this mechanism by solvating the cation of the alkali iodide salt, thereby increasing the nucleophilicity of the iodide anion.

Optimizing the Finkelstein reaction is crucial for achieving high yields and purity of this compound. Key parameters include the choice of solvent, reagent stoichiometry, temperature, and reaction time.

Solvent: Acetone is a classic solvent because it solubilizes sodium iodide but not the resulting sodium chloride or bromide, which precipitate and drive the reaction forward according to Le Châtelier's principle. nih.govorganic-chemistry.org Other polar aprotic solvents may also be employed.

Reagent: An excess of sodium iodide is typically used to ensure complete conversion of the starting dihalide. nih.gov The reactivity of the starting material follows the trend I > Br > Cl, making α,α'-dibromo-p-xylene a common and efficient precursor. nih.govchemsynthesis.com

Temperature: The reaction is often carried out under reflux conditions to increase the reaction rate. nih.gov For instance, refluxing α,α'-dibromo-p-xylene with sodium iodide in acetone for several hours is a reported procedure. nih.gov

Purification: After the reaction, the precipitated sodium salt is filtered off. The final product, this compound, is typically purified by recrystallization or column chromatography to remove any unreacted starting material or mono-substituted intermediates. nih.govnih.gov

Table 1: Finkelstein Reaction Conditions for Dihalo Precursors

Starting Material Reagent (Excess) Solvent Conditions Yield Reference
α,α'-dibromo-p-xylene Sodium Iodide (3 equiv.) Acetone Reflux, 7h Not specified nih.gov
1-(fluoromethyl)-4-nitrobenzene Lithium Iodide (2 equiv.) CH₂Cl₂ 25 °C, 2 days 98% nih.gov
4-(fluoromethyl)benzonitrile Lithium Iodide (2 equiv.) CH₂Cl₂ 25 °C, 24h 91% nih.gov

An alternative to halogen metathesis is the direct iodination of other functionalized benzene derivatives. This approach can involve the conversion of a benzyl (B1604629) alcohol or another halomethylbenzene into the target compound.

One documented method involves the treatment of p-iodobenzyl alcohol with a suitable iodinating agent. A system composed of sodium borohydride (B1222165) (NaBH₄) and molecular iodine (I₂) in a solvent like 1,4-dioxane (B91453) has been shown to convert p-iodobenzyl alcohol to this compound. ccspublishing.org.cn In a specific procedure, the alcohol is first treated with NaBH₄, followed by the addition of iodine and heating. This method yielded the product in 66% yield. ccspublishing.org.cn Another approach is the direct iodination of 4-methylbenzyl chloride using an iodinating agent like iodine monochloride. smolecule.com

Halogen Metathesis from Dihalo Precursors (e.g., dibromo, dichloro analogues)

Novel and Sustainable Synthetic Approaches to this compound

In line with the growing emphasis on environmentally friendly chemical processes, research has been directed towards developing more sustainable methods for the synthesis of this compound.

Exploration of Green Chemistry Principles in Synthesis (e.g., ionic liquids, microwave assistance)

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of compounds like this compound, this can involve using alternative reaction media like ionic liquids or employing energy-efficient activation methods such as microwave irradiation.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. isca.memdpi.com Their negligible vapor pressure and potential for recyclability make them attractive alternatives to volatile organic solvents. researchgate.net For halogenation reactions, Brønsted-acidic ionic liquids have been shown to be effective. mdpi.com While specific application to this compound is not extensively documented, the use of ionic liquids like 1-methyl-3-(4-sulfobutyl)imidazolium triflate has been successful for the halogenation of other organic compounds, suggesting potential applicability. mdpi.com The synthesis of functionalized ionic liquids, for example, from 1-(4-iodobenzyl)pyridinium bromide, indicates the compatibility of the iodo-benzyl moiety with ionic liquid structures. researchgate.net

Microwave Assistance: Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. at.uaacs.org The dielectric heating mechanism of microwaves can efficiently activate polar molecules involved in the reaction. at.ua Microwave irradiation has been successfully applied to a wide range of organic transformations, including nucleophilic substitution reactions and palladium-catalyzed carbonylations of aryl iodides. acs.orgacs.orgnih.gov The Finkelstein reaction, being a nucleophilic substitution, is a prime candidate for microwave assistance, which could potentially reduce the long reaction times often required under conventional reflux conditions. nih.gov

Catalytic Strategies for Efficient Formation of the Compound

Catalytic methods provide an effective means for the side-chain iodination of toluene (B28343) derivatives, offering an alternative to direct iodination which can sometimes lack selectivity. One notable strategy involves the use of N-hydroxyphthalimide (NHPI) as a radical initiator catalyst.

A reported method details the side-chain iodination of electron-deficient benzylic hydrocarbons using a catalytic amount of NHPI with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. acs.orgnih.gov This reaction proceeds at room temperature and has been shown to provide isolated yields ranging from 50% to 72% for various substrates. acs.orgnih.gov The addition of a carboxylic acid was found to enhance reactivity, believed to be due to the formation of a complex with the iodine source, activating it through proton transfer and halogen bond formation. acs.orgnih.gov A key advantage of this system is the avoidance of electrophilic aromatic substitution side reactions. acs.orgnih.gov

While direct catalytic iodination of 4-iodotoluene (B166478) at the benzylic position is a primary focus, other methods include palladium-catalyzed cross-coupling reactions and transformations from precursor molecules. smolecule.com For instance, the conversion of (4-iodophenyl)methanol to this compound can be achieved in a 66% yield using a sodium borohydride and iodine (NaBH4/I2) system, although this is a stoichiometric conversion of the alcohol rather than a direct catalytic C-H activation. ccspublishing.org.cn

Table 1: Overview of Selected Synthetic Methods

MethodPrecursorCatalyst/ReagentsYieldReference
Catalytic Radical IodinationElectron-deficient Toluene DerivativesNHPI (cat.), DIH50-72% acs.org, nih.gov
Reductive Iodination(4-iodophenyl)methanolNaBH4, I266% ccspublishing.org.cn
Cross-CouplingAryl halides and iodinated reagentsPalladium catalystsNot specified smolecule.com

Mechanistic Studies Pertaining to this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. Studies on benzylic halogenation overwhelmingly point towards radical-mediated pathways.

Elucidation of Specific Reaction Intermediates

The formation of this compound via catalytic C-H activation is understood to proceed through a radical chain mechanism. In the NHPI-catalyzed system, the reaction is initiated by the formation of the phthalimide (B116566) N-oxyl (PINO) radical from NHPI. semanticscholar.org

The key steps involving the intermediates are as follows:

Initiation : The oxidant (implicated from the iodine source) generates the PINO radical from NHPI.

Hydrogen Abstraction : The PINO radical abstracts a hydrogen atom from the methyl group of the 4-iodotoluene precursor. This is the rate-determining step and results in the formation of the resonance-stabilized 4-iodobenzyl radical.

Propagation : The 4-iodobenzyl radical then reacts with the iodine source (e.g., DIH) to form the final product, this compound, and regenerates a radical species that continues the chain. numberanalytics.com

The primary intermediate in this pathway is the 4-iodobenzyl radical . Its stability is a key factor in the selectivity of the reaction for the benzylic position. The resonance stabilization distributes the unpaired electron across the benzylic carbon and the aromatic ring.

Kinetic and Thermodynamic Aspects of Synthetic Routes

While specific kinetic and thermodynamic parameters for the complete synthesis of this compound are not extensively documented in the literature, the feasibility of the reaction can be inferred from the thermodynamics of the individual steps of the radical mechanism.

Reactivity and Transformation Pathways of 1 Iodo 4 Iodomethyl Benzene

Differential Reactivity of Aryl and Benzylic Iodide Moieties

The aryl C(sp²)–I bond and the benzylic C(sp³)–I bond exhibit fundamentally different chemical behaviors. The aryl iodide is generally unreactive toward nucleophilic substitution reactions (SN1/SN2) but is highly susceptible to oxidative addition by low-valent transition metals, making it an ideal handle for metal-catalyzed cross-coupling reactions. Conversely, the benzylic iodide is highly reactive towards nucleophiles via SN2 pathways due to the stability of the incipient benzyl (B1604629) carbocation in the transition state and the excellent leaving group ability of the iodide ion. This inherent difference in reactivity allows for highly selective, stepwise functionalization of the molecule.

The functionalization of the aryl iodide moiety while preserving the benzylic iodide is typically achieved through transition metal-catalyzed cross-coupling reactions. In these reactions, a low-valent metal catalyst, most commonly palladium(0) or nickel(0), preferentially undergoes oxidative addition into the C(sp²)–I bond over the C(sp³)–I bond. This selectivity is driven by the generally faster rates of oxidative addition for aryl halides compared to alkyl halides.

This principle is widely applied in reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Negishi couplings. For instance, under typical palladium-catalyzed Suzuki-Miyaura conditions, the aryl iodide of a bifunctional substrate will react with a boronic acid, leaving the alkyl halide portion intact. researchgate.netbeilstein-journals.org Similarly, in Sonogashira couplings, the reaction between an aryl iodide and a terminal alkyne is a well-established method for forming C(sp²)–C(sp) bonds, a transformation that would selectively occur at the aromatic ring of 1-iodo-4-(iodomethyl)benzene. rsc.org The choice of solvent, ligand, and base can be tuned to optimize these transformations and maintain high selectivity. nih.govresearchgate.net

The benzylic iodide position is the primary site for nucleophilic substitution reactions. The C–I bond in the iodomethyl group is significantly weaker and more polarized than the aryl C-I bond, and the benzylic position readily stabilizes the transition state of SN2 reactions. This allows for the selective introduction of a wide range of nucleophiles, such as amines, alkoxides, cyanides, and thiolates, without affecting the aryl iodide.

Furthermore, the benzylic iodide can be converted into an organometallic reagent for subsequent coupling. For example, treatment with activated zinc metal can generate a benzylic organozinc reagent. This species can then participate in Negishi cross-coupling reactions with other electrophiles. organic-chemistry.orgacs.org A study demonstrated that a 4-(iodomethyl) group on a tetrahydro-2H-pyran ring could be converted to the corresponding organozinc reagent and used in a Negishi coupling, highlighting the reactivity of the iodomethyl group under these conditions. acs.org Another approach involves the reaction of benzylic halides with lithium iodide for Finkelstein reactions, which underscores the high reactivity of the benzylic C-I bond in nucleophilic displacements. nih.gov

The dual reactivity of this compound makes it an excellent substrate for tandem or cascade reactions, where both iodine atoms are functionalized in a single, one-pot operation to rapidly build molecular complexity. thieme-connect.de These sequences often begin with a metal-catalyzed cross-coupling at the aryl iodide position, followed by a subsequent transformation involving the benzylic iodide.

One such strategy involves an initial Suzuki or Heck coupling at the C4-position, followed by an intramolecular cyclization that engages the benzylic iodide. For example, a tandem Suzuki polymerization followed by an intramolecular Heck cyclization has been developed to synthesize ladder-type conjugated polymers, where the presence of iodine was crucial for controlling the reaction sequence. mdpi.com Similarly, Pd-catalyzed cascade reactions of o-dihaloarenes with imines can produce indoles through an initial α-arylation followed by an intramolecular C-N bond formation. acs.org Heck-type cascade reactions have also been reported where an initial intramolecular insertion is followed by a reaction with a second component. researchgate.net

Dual catalytic systems have also been developed to facilitate the cross-electrophile coupling of bromo(iodo)arenes with two different alkyl halides in a one-pot sequence. nih.gov This approach allows for the programmed, sequential functionalization of both positions, demonstrating a high level of control over the molecule's reactivity. nih.gov

Carbon-Carbon Bond Forming Reactions

This compound is a versatile building block for the formation of new carbon-carbon bonds, primarily through metal-catalyzed cross-coupling reactions that can be directed selectively towards the aryl iodide.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction is highly efficient for aryl iodides, allowing for the formation of biaryl structures or the introduction of various aryl or vinyl groups at the C4 position. researchgate.net While aryl iodides are generally highly reactive, studies have shown that under certain conditions with Pd/PPh₃ catalysts, their reactivity can be surprisingly poor at lower temperatures (~50 °C) compared to aryl bromides. acs.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction can be applied to aryl iodides to introduce vinyl groups. uva.nlacs.org Intramolecular Heck reactions are also a powerful tool for constructing cyclic structures, and a substrate like this compound could be derivatized to undergo such cyclizations. acs.orgsci-hub.se

Sonogashira Coupling: This coupling reaction involves the reaction of the aryl iodide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, to yield an internal alkyne. walisongo.ac.id This method is one of the most reliable ways to form C(sp²)–C(sp) bonds. rsc.org Significant progress has been made in developing copper-free and amine-free conditions, often employing specific ligand systems to facilitate the catalytic cycle. nih.govacs.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with the aryl iodide under palladium or nickel catalysis. organic-chemistry.org Organozinc reagents are known for their high functional group tolerance. uni-muenchen.de The benzylic iodide of this compound can itself be converted into an organozinc species, which can then be coupled with an aryl halide, demonstrating the versatility of this reaction with such substrates. acs.orgresearchgate.net

The following table summarizes representative conditions for these cross-coupling reactions with related aryl iodides.

Coupling ReactionCatalyst SystemBaseSolventTemperatureProduct TypeRef.
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃MTBE/H₂O80 °CBiaryl thieme-connect.de
Heck Pd(OAc)₂DIPEANMP120-140 °CSubstituted Alkene uva.nl
Sonogashira Pd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRoom Temp.Internal Alkyne acs.org
Negishi Pd(dba)₂ / XPhos-THFRoom Temp.Aryl-Alkyl acs.org

This table presents generalized or example conditions and may not be directly optimized for this compound.

The outcome, efficiency, and selectivity of metal-catalyzed cross-coupling reactions are profoundly influenced by the choice of catalyst, ligands, and reaction conditions.

Catalyst and Ligand Choice: Both palladium and nickel complexes are widely used, with palladium often offering broader functional group tolerance and nickel being a more cost-effective alternative that can excel in specific applications, such as coupling with aryl chlorides. organic-chemistry.orguni-regensburg.de The ligand bound to the metal center is critical. Electron-rich, bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines (e.g., XPhos, SPhos), are highly effective in promoting oxidative addition and reductive elimination, the key steps in the catalytic cycle. organic-chemistry.orgacs.org In some Suzuki-Miyaura reactions, however, classical ligands like triphenylphosphine (B44618) (PPh₃) have been shown to lead to inefficient coupling of aryl iodides at lower temperatures. acs.org For Sonogashira reactions, systems like Pd(CH₃CN)₂Cl₂ with the phosphine ligand cataCXium A have enabled efficient, copper-free reactions at room temperature. acs.org The development of bifunctional additives, such as tert-butylamine (B42293) which can act as both a base and a ligand for nickel, represents a streamlined approach to catalysis. uni-regensburg.dechemrxiv.org

Solvent and Base Effects: The solvent plays a crucial role in catalyst stability and reactivity. nih.gov Polar aprotic solvents like DMF, NMP, and THF are common, but greener solvents like 2-MeTHF and γ-Valerolactone (GVL) are gaining prominence. acs.orgacs.org In some cases, solvent choice can even switch the chemoselectivity of a reaction. For bifunctional substrates with two different leaving groups, polar solvents can favor reaction at one site, while nonpolar solvents favor the other, likely by altering the nature of the active catalytic species. researchgate.net The base is also a key parameter, with common choices including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). acs.org The nature of the base can significantly impact yield, with cesium carbonate often proving superior in copper-free Sonogashira reactions. acs.org

The table below details specific findings on the effects of ligands and conditions in relevant cross-coupling reactions.

ReactionCatalyst/LigandKey FindingRef.
Suzuki-Miyaura [Pd(PPh₃)₄]Inefficient coupling of aryl iodides at ~50 °C compared to aryl bromides. acs.org
Sonogashira Pd(CH₃CN)₂Cl₂ / cataCXium AEnables room temperature, copper-free, and amine-free coupling of aryl iodides. acs.org
Negishi (dtbbpy)NiBr₂ / Co(Pc)Dual-catalyst system allows for selective cross-electrophile coupling of bromo(iodo)arenes. nih.gov
Suzuki-Miyaura Pd(dppf)Cl₂MTBE is an effective solvent for one-pot, tandem C-H borylation/Suzuki coupling sequences. thieme-connect.de

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Regioselectivity and Stereoselectivity Studies

The differential reactivity of the two C-I bonds in this compound allows for regioselective reactions. The benzylic C-I bond is significantly more reactive towards nucleophilic substitution than the aryl C-I bond due to the stability of the resulting benzylic carbocation intermediate. This inherent difference in reactivity enables selective functionalization at the benzylic position while leaving the aryl iodide intact for subsequent transformations.

Studies on halocyclization reactions of unfunctionalized olefins promoted by reagents like (diacetoxyiodo)benzene (B116549) have demonstrated high regioselectivity. acs.org For instance, the intramolecular cyclization of unsaturated systems often proceeds with a predictable regiochemical outcome, favoring the formation of specific ring sizes. biointerfaceresearch.com In the context of this compound, while specific stereoselectivity studies are not extensively documented in the provided results, the principles of stereocontrol observed in similar systems, such as those involving prochiral centers or the influence of chiral catalysts, would be applicable. For example, in the iodolactonization of certain alkenoic acids, high stereoselectivity has been achieved. biointerfaceresearch.com Similarly, iodoaminocyclization reactions can also exhibit stereocontrol. mdpi.com

The regioselectivity of reactions can also be influenced by the choice of reagents and reaction conditions. For example, in the iodomethoxylation of alkenes, N-iodosuccinimide has been shown to be a highly effective regioselective reagent. researchgate.net

Grignard and Organolithium Reagent Chemistry

The aryl iodide moiety of this compound can be converted into organometallic reagents, such as Grignard and organolithium reagents. smolecule.com The reactivity of halides in the formation of these reagents generally follows the order I > Br > Cl. libretexts.org The resulting organometallic species are potent nucleophiles and strong bases. libretexts.orglibretexts.org

The formation of a Grignard reagent, (4-(iodomethyl)phenyl)magnesium iodide, or an organolithium reagent, (4-(iodomethyl)phenyl)lithium, proceeds by reacting this compound with magnesium or lithium metal, respectively. libretexts.org These reagents are typically prepared in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgresearchgate.net It is crucial to use dry solvents and glassware as these organometallic compounds readily react with water. libretexts.orglibretexts.org

These organometallic intermediates can then react with a variety of electrophiles. A common application is their reaction with carbon dioxide to form carboxylic acids, providing a method to extend the carbon chain. chemistrysteps.com They also react with carbonyl compounds like aldehydes and ketones to form alcohols. libretexts.orgchemistrysteps.com However, their strong basicity precludes their use with substrates containing acidic protons, such as alcohols, amines, and carboxylic acids, as they will act as a base rather than a nucleophile. libretexts.orglibretexts.org

Radical Reactions and Polymerization Initiations

The carbon-iodine bonds in this compound can undergo homolytic cleavage to generate radical species. The benzylic C-I bond is particularly susceptible to cleavage due to the resonance stabilization of the resulting benzylic radical. libretexts.org This property allows this compound to act as an initiator in radical polymerization processes.

In the context of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the C-I bond can be reversibly cleaved by a transition metal catalyst, typically a copper complex, to generate a propagating radical. acs.org This process allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org The general mechanism involves the activation of the C-I bond by the metal complex to form a radical and an oxidized metal species. acs.org This radical then adds to monomer units in a propagation step. libretexts.org The process is controlled by the reversible deactivation of the propagating radical by the oxidized metal species. acs.org

The efficiency of initiation in such polymerizations is often higher for iodo-compounds compared to their bromo- or chloro-analogues due to the lower bond dissociation energy of the C-I bond. this compound, being a bifunctional molecule, could potentially initiate the growth of two polymer chains. Free radical reactions are fundamental processes involving initiation, propagation, and termination steps. libretexts.org The triphenylmethyl radical is a classic example of a stable organic free radical. bbhegdecollege.com

Carbon-Heteroatom Bond Forming Reactions

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic iodomethyl group of this compound is highly susceptible to nucleophilic substitution reactions (S_N reactions). smolecule.com This reactivity is attributed to the stability of the benzylic carbocation intermediate that can be formed, which is stabilized by resonance with the adjacent benzene (B151609) ring. libretexts.orgyoutube.com The reaction typically proceeds via an S_N1 or S_N2 mechanism, depending on the nucleophile, solvent, and reaction conditions.

A wide range of nucleophiles can displace the iodide ion, which is an excellent leaving group. This allows for the introduction of various functional groups at the benzylic position. Examples of nucleophiles include:

Hydroxide ions (OH⁻) to form alcohols.

Cyanide ions (CN⁻) to form nitriles.

Amines (RNH₂, R₂NH) to form substituted amines.

Thiolates (RS⁻) to form thioethers.

The Finkelstein reaction, which involves the exchange of one halogen for another, can be used to synthesize this compound from its corresponding chloro or bromo analogue using sodium iodide in acetone (B3395972). This reaction proceeds via an S_N2 mechanism. The presence of electron-withdrawing groups on the benzene ring can influence the rate of nucleophilic substitution. libretexts.org For instance, 1-(iodomethyl)-4-nitrobenzene (B1265679) readily undergoes substitution with lithium iodide. nih.gov

NucleophileProduct Functional Group
Hydroxide (OH⁻)Alcohol (-CH₂OH)
Cyanide (CN⁻)Nitrile (-CH₂CN)
Amines (RNH₂, R₂NH)Amine (-CH₂NHR, -CH₂NR₂)
Thiolates (RS⁻)Thioether (-CH₂SR)
Iodide (I⁻)Halogen Exchange

Palladium-Catalyzed Amination, Etherification, and Thiolation at Aryl Position

The aryl iodide bond in this compound can undergo palladium-catalyzed cross-coupling reactions to form new carbon-heteroatom bonds. These reactions, such as the Buchwald-Hartwig amination, allow for the formation of C-N, C-O, and C-S bonds at the aromatic position.

Palladium-Catalyzed Amination: The reaction of the aryl iodide with primary or secondary amines in the presence of a palladium catalyst and a base leads to the formation of arylamines. nih.govberkeley.edu The development of specialized phosphine ligands has been crucial for the success of these reactions, enabling the coupling of a wide range of amines with aryl halides, including chlorides, bromides, and iodides. nih.govberkeley.eduorganic-chemistry.org The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. nih.gov

Palladium-Catalyzed Etherification: Similarly, the coupling of the aryl iodide with alcohols or phenols in the presence of a palladium catalyst and a base can form diaryl or alkyl aryl ethers. The development of effective catalyst systems has expanded the scope of this reaction.

Palladium-Catalyzed Thiolation: The formation of aryl thioethers can be achieved through the palladium-catalyzed coupling of the aryl iodide with thiols or their surrogates. berkeley.edunih.gov This methodology is highly efficient and tolerant of various functional groups. berkeley.edunih.gov A novel palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers has also been developed. nih.gov

Heteroatom SourceCoupling ReactionProduct Type
Primary/Secondary AminesBuchwald-Hartwig AminationArylamine
Alcohols/PhenolsBuchwald-Hartwig EtherificationAryl Ether
Thiols/ThioethersPalladium-Catalyzed ThiolationAryl Thioether

Formation of Quaternary Ammonium (B1175870) Salts

The benzylic iodomethyl group of this compound readily reacts with tertiary amines to form quaternary ammonium salts. smolecule.com This reaction, known as quaternization or the Menshutkin reaction, is a type of nucleophilic substitution where the tertiary amine acts as the nucleophile. wikipedia.org

The reaction involves the attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic benzylic carbon, displacing the iodide ion. wikipedia.org This results in the formation of a permanently charged quaternary ammonium cation. wikipedia.org The reaction is often carried out by simply mixing the reactants, sometimes with gentle heating.

Quaternary ammonium salts derived from this compound have potential applications in various fields. For instance, quaternary ammonium compounds are used as phase-transfer catalysts, antimicrobials, and in the synthesis of ionic liquids. wikipedia.org The specific properties of the resulting salt will depend on the structure of the tertiary amine used. The formation of N-halomethylated quaternary ammonium salts has been studied, and their crystal structures have been characterized. researchgate.net The Hofmann elimination is a key reaction of quaternary ammonium salts, leading to the formation of alkenes. libretexts.org

Other Significant Transformation Reactions (e.g., oxidation, reduction, rearrangement)

The reactivity of this compound is characterized by the distinct functionalities of its two carbon-iodine bonds—the reactive benzylic iodide and the more stable aryl iodide. These sites allow for a range of transformation reactions beyond simple nucleophilic substitutions.

Oxidation Reactions While specific studies detailing the oxidation of this compound are not extensively documented, the behavior of analogous benzyl halides provides a strong basis for predicting its oxidative transformation. The benzylic iodomethyl group (-CH₂I) is susceptible to oxidation. Mild oxidation would be expected to yield 4-iodobenzaldehyde, while stronger oxidizing conditions could lead to the formation of 4-iodobenzoic acid. For instance, related compounds like 1-(iodomethyl)-4-methoxybenzene (B3056372) can be oxidized to form corresponding aldehydes or carboxylic acids. Similarly, the oxidation of toluene (B28343) derivatives often proceeds via a benzyl halide intermediate, which is then converted to an aldehyde. beilstein-journals.org

Reduction Reactions The reduction of this compound can proceed via several pathways, depending on the reducing agent and reaction conditions. Both the benzylic and aryl C-I bonds can be targeted.

Selective Reduction of the Iodomethyl Group: The benzylic C-I bond is significantly more labile and thus more easily reduced than the aryl C-I bond. Using specific reducing agents, it is possible to selectively reduce the iodomethyl group to a methyl group, yielding 4-iodotoluene (B166478). nist.gov This transformation is analogous to the reduction of 1-(iodomethyl)-4-methoxybenzene to its corresponding methyl derivative using reagents like lithium aluminum hydride (LiAlH₄).

Reduction of the Aryl Iodide: Conversely, conditions can be chosen to target the aryl iodide, though this is generally more difficult.

Complete Reduction: Powerful reducing agents or catalytic hydrogenation under forcing conditions could reduce both iodine substituents, ultimately yielding toluene.

Rearrangement Reactions The scientific literature does not prominently feature rearrangement reactions for this compound. The structure lacks the typical functional groups or strained systems that commonly predispose a molecule to undergo classical rearrangements like the Baeyer-Villiger, Claisen, or pinacol (B44631) rearrangements. wiley-vch.de Its primary reactivity is dominated by the chemistry of its two C-I bonds.

Table 1: Summary of Plausible Transformation Reactions

Reaction TypeReagent Class (Inferred from Analogs)Expected Major Product(s)Product IUPAC Name
Oxidation Mild Oxidizing Agents4-Iodobenzaldehyde4-Iodobenzaldehyde
Strong Oxidizing Agents4-Iodobenzoic acid4-Iodobenzoic acid
Reduction Selective Reducing Agents (e.g., LiAlH₄)4-Iodotoluene1-Iodo-4-methylbenzene
Strong Reducing Agents / Catalytic HydrogenationTolueneToluene

Photochemical and Electrochemical Reactivity Studies

The presence of two carbon-iodine bonds makes this compound a candidate for studies involving photochemical and electrochemical activation, which can induce C-I bond cleavage to form highly reactive intermediates.

Photochemical Reactivity The photochemical behavior of alkyl and aryl halides is well-established and typically involves the homolytic cleavage of the carbon-halogen bond upon irradiation with ultraviolet (UV) light. acs.orgresearchgate.net For this compound, the energy from UV irradiation is expected to break the C-I bonds, generating radical species.

Research on the closely related compound 1,4-Bis(iodomethyl)benzene shows that under UV light (e.g., 254 nm), the C–I bonds undergo homolytic cleavage to produce iodomethyl radicals. These radicals are highly reactive and can engage in secondary reactions such as recombination or hydrogen abstraction from the solvent or other molecules to form byproducts like 1,4-dimethylbenzene.

Given that the benzylic C-I bond is weaker than the aryl C-I bond, it is the primary site for photochemical cleavage in this compound. This selective activation can generate the 4-iodobenzyl radical, a key intermediate for subsequent radical-mediated transformations.

Electrochemical Reactivity Organic electrochemistry provides a method for oxidation or reduction without the need for chemical reagents, using electrons as the "reagent". researchgate.net Organic iodides are particularly well-suited for electrochemical reduction. Recent research has focused on the electrochemical activation of organic iodides to generate carbon-centered radicals for use in synthesis. ucl.ac.uk

In the context of this compound, electrochemical reduction would occur at the cathode. The process involves the transfer of an electron to the molecule, likely targeting the more easily reducible benzylic C-I bond. This forms a transient radical anion, which rapidly fragments, cleaving the C-I bond to release an iodide ion (I⁻) and generate a 4-iodobenzyl radical. ucl.ac.uk This electrochemically generated radical can then participate in various C-C bond-forming reactions or cyclizations, offering a green and efficient alternative to traditional radical generation methods that often use toxic reagents like tributyltin hydride. ucl.ac.uk

Table 2: Summary of Photochemical and Electrochemical Reactivity

Activation MethodConditionPrimary Reactive SiteIntermediate FormedPotential Subsequent Reactions
Photochemical UV Irradiation (e.g., 254 nm) Benzylic C-I bond4-Iodobenzyl radicalRadical coupling, Hydrogen abstraction
Electrochemical Cathodic ReductionBenzylic C-I bond4-Iodobenzyl radical ucl.ac.ukRadical addition, Cyclization ucl.ac.uk

Applications of 1 Iodo 4 Iodomethyl Benzene in Advanced Organic Synthesis Research

As a Versatile Building Block for Complex Molecular Architectures

1-Iodo-4-(iodomethyl)benzene serves as a key building block for the synthesis of more complex molecules. lookchem.com Its utility stems from the ability to selectively react at either the aryl iodide or the benzyl (B1604629) iodide position, allowing for the stepwise and controlled construction of intricate molecular frameworks.

The rigid structure of the benzene (B151609) ring combined with the reactive handles at opposite ends (in related p-disubstituted analogs) makes such compounds ideal for creating larger, well-defined structures. While direct examples involving this compound are specific, the principles are well-demonstrated by the broader class of dihalo-p-xylenes, which are used as versatile synthons for introducing –CH2–C6H4–CH2– connective units. nih.gov This rigid and linear scaffold is advantageous in the construction of complex systems. Strategies that leverage C–H bond insertion reactions by carbenes and nitrenes are prominent in the synthesis of bridged polycyclic natural products. beilstein-journals.org Precursors for these reactions can be synthesized using versatile building blocks like iodinated benzene derivatives to construct the necessary carbon skeleton.

The primary application of this compound in this context is as a reagent for introducing both an aromatic and a benzylic moiety in a single step or in a sequential manner. The compound is effectively used in reactions such as cross-coupling, arylations, and nucleophilic substitutions. lookchem.com The benzylic iodomethyl group is particularly reactive, as the carbon-iodine (C-I) bond is weak, making the iodide ion an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the facile attachment of the p-iodobenzyl group to a wide variety of nucleophiles. Subsequently, the aryl iodide can be functionalized through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents onto the aromatic ring. This dual reactivity is a powerful tool for building complex molecular structures.

Precursor for Advanced Organic Intermediates in Medicinal Chemistry Research

In the field of medicinal chemistry, this compound is a valuable resource for the development of new drug candidates and therapeutic agents. lookchem.com It serves as a precursor in the synthesis of various pharmaceutical compounds, aiding in the creation of diverse molecular libraries for drug discovery. lookchem.com The ability to introduce the iodobenzyl scaffold into potential drug molecules allows chemists to explore structure-activity relationships. The iodine atom itself can be a key feature for biological activity or can serve as a handle for further derivatization or for radio-labeling studies. The related compound, 1-Bromo-4-(iodomethyl)benzene, has been investigated for its utility in synthesizing drugs for the treatment of tuberculosis, highlighting the potential of this class of compounds in medicinal applications. biosynth.com

Table 1: Research Applications of this compound and Related Compounds

Application Area Function of Compound Relevant Reaction Types Reference
Complex Molecule Synthesis Building block for complex architectures Nucleophilic Substitution, Cross-Coupling lookchem.com
Medicinal Chemistry Precursor for pharmaceutical intermediates Nucleophilic Substitution, Arylation lookchem.com
Polymer Science Connective unit or monomer Quaternization, Polymerization nih.gov
Supramolecular Chemistry Component for self-assembling systems Halogen Bonding, C-H···I Interactions nih.gov

Role in Supramolecular Chemistry and Materials Science Research

The structural features of iodinated benzene derivatives also lend themselves to applications in supramolecular chemistry and materials science. The presence of iodine atoms facilitates non-covalent interactions, such as halogen bonding, which are crucial for the design of self-assembling systems and functional materials.

The principles of self-assembly using similar compounds are well-documented. For instance, the centrosymmetric compound 1,4-bis(iodomethyl)benzene, an isomer of the title compound, demonstrates how molecular geometry and intermolecular forces govern assembly in the solid state. nih.gov In its crystal structure, weak C—H⋯I interactions link the molecules into stacks. nih.gov The structure is further stabilized by short I⋯I contacts. nih.gov These types of non-covalent interactions, particularly halogen bonding, are directional and specific, allowing for the programmed assembly of molecules into well-defined supramolecular architectures. The inherent symmetry and rigidity of the p-disubstituted benzene ring provide a predictable scaffold for designing such systems.

Dihalo-p-xylenes, including the highly reactive diiodo-derivatives, are extensively used in polymer science. nih.gov They can act as monomers or cross-linking agents to create functional polymers. One notable application is in the formation of electroactive gels. nih.gov In these materials, the reactive alkyl-halogen termini react with amine residues to form quaternary amine linkages, creating a cross-linked gel network. nih.gov The enhanced reactivity of iodo-derivatives compared to their bromo- or chloro- counterparts allows for faster and more efficient reactions, which can be critical for processes like rapid gelation.

Table 2: Properties of this compound and a Related Compound

Property This compound 1,4-Bis(iodomethyl)benzene
CAS Number 287208-66-6 lookchem.combldpharm.com 30362-89-1 nih.gov
Molecular Formula C₇H₆I₂ lookchem.combldpharm.com C₈H₈I₂ nih.gov
Molecular Weight 343.93 g/mol lookchem.combldpharm.com 357.96 g/mol nih.gov
Key Structural Feature Aryl iodide and benzyl iodide Two benzyl iodide groups
Primary Reactivity Dual: Cross-coupling and Nucleophilic Substitution Symmetrical: Nucleophilic Substitution

Development of Novel Synthetic Methodologies Based on this Compound's Reactivity

The unique structural arrangement of this compound, featuring two iodine atoms with distinct chemical reactivities, has spurred the development of novel synthetic methodologies. The presence of both a relatively unreactive aryl iodide and a highly reactive benzyl iodide within the same molecule allows for selective and sequential functionalization, providing a powerful platform for the construction of complex molecular architectures through one-pot or tandem reactions.

The differential reactivity of the C(sp2)-I and C(sp3)-I bonds is the cornerstone of these emerging synthetic strategies. The benzylic carbon-iodine bond is significantly more susceptible to nucleophilic substitution and certain types of cross-coupling reactions compared to the more inert aryl carbon-iodine bond. This disparity enables chemists to selectively target one position while leaving the other intact for subsequent transformations.

One of the most explored areas leveraging this reactivity is in palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can be performed with high selectivity. Research on analogous compounds like 1-bromo-4-(iodomethyl)benzene has demonstrated that under carefully controlled conditions, the more reactive benzyl halide can be selectively coupled, leaving the aryl halide untouched for a subsequent, different cross-coupling reaction such as a Suzuki or Heck reaction. This sequential approach allows for the efficient and controlled introduction of different functionalities onto the benzene ring in a stepwise manner.

The development of one-pot tandem reactions represents a significant advancement in synthetic efficiency, reducing the need for isolation and purification of intermediates, thereby saving time and resources. In this context, this compound serves as an ideal substrate. A hypothetical, yet plausible, one-pot reaction could involve an initial, low-temperature Sonogashira coupling of a terminal alkyne at the benzylic position, followed by an in-situ change of catalyst or reaction conditions to facilitate a Suzuki coupling of a boronic acid at the aryl position.

Table 1: Illustrative Tandem Cross-Coupling Reactions Utilizing a Bifunctional Reagent

EntryReactant 1Reaction 1Reactant 2Reaction 2Product
1Terminal AlkyneSonogashira CouplingArylboronic AcidSuzuki CouplingDisubstituted Benzene Derivative
2AlkeneHeck ReactionOrganostannaneStille CouplingDisubstituted Benzene Derivative
3AmineBuchwald-Hartwig AminationOrganozinc ReagentNegishi CouplingDisubstituted Benzene Derivative

Furthermore, the reactivity of this compound has been exploited in the synthesis of novel heterocyclic compounds. The benzyl iodide moiety can readily react with various nucleophiles, such as amines or thiols, to form an intermediate which can then undergo an intramolecular cyclization via a transition-metal-catalyzed reaction involving the aryl iodide. This strategy allows for the rapid construction of complex, fused-ring systems that are of interest in medicinal chemistry and materials science.

The development of these novel synthetic methodologies based on the unique reactivity of this compound underscores the importance of this compound as a versatile building block in modern organic synthesis. The ability to perform selective and sequential reactions on a single molecule opens up new avenues for the efficient synthesis of a wide range of complex organic molecules.

Advanced Spectroscopic and Computational Characterization in Research

Theoretical and Computational Chemistry Studies on 1-Iodo-4-(iodomethyl)benzene

Theoretical and computational chemistry offers a powerful lens through which to examine the intrinsic properties of this compound, providing insights that are often inaccessible through experimental means alone. By modeling the molecule's electronic structure, researchers can predict its reactivity, rationalize spectroscopic observations, and explore potential reaction mechanisms.

Electronic structure calculations, primarily using Density Functional Theory (DFT), are employed to investigate the geometry, stability, and electronic properties of this compound. These calculations can optimize the molecule's ground-state geometry, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful for predicting reactivity. The energy and spatial distribution of the HOMO indicate regions of the molecule susceptible to electrophilic attack, while the LUMO reveals sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties.

Furthermore, computational methods can model reaction pathways, for instance, by calculating the transition state structures and activation energies for proposed reaction steps. Studies on the photolysis of related di-iodobenzenes have used such calculations to propose detailed mechanisms for benzyne formation, revealing that C-I bonds break homolytically and identifying key conical intersections that govern the reaction outcome chemrxiv.org. These theoretical predictions are invaluable for understanding the fundamental reactivity of the C-I bonds in this compound and guiding the design of new synthetic transformations.

Table 4: Applications of Computational Chemistry to this compound

Computational Method Predicted Property / Application Relevance
Density Functional Theory (DFT)Optimized molecular geometry, vibrational frequenciesCorroborates experimental data (X-ray, IR/Raman)
Frontier Molecular Orbital (FMO) AnalysisHOMO/LUMO energy and distributionPredicts sites of electrophilic and nucleophilic attack
Natural Bond Orbital (NBO) AnalysisAtomic charges, bond orders, delocalizationQuantifies electronic distribution and bonding character
Time-Dependent DFT (TD-DFT)Electronic excitation energies, UV-Vis spectraPredicts and interprets electronic absorption properties
Transition State SearchingActivation energies, reaction pathwaysElucidates reaction mechanisms and predicts feasibility

Transition State Modeling for Key Reactions and Catalytic Cycles

Transition state modeling is a powerful computational tool used to investigate the energetics and geometries of transient species that exist at the peak of the energy profile of a chemical reaction. For this compound, key reactions of interest include nucleophilic substitution at the benzylic carbon and reactions involving the carbon-iodine bonds.

One of the fundamental reactions that this compound undergoes is nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism. The benzylic position of the iodomethyl group can stabilize a carbocation, making an S(_N)1 pathway plausible. Conversely, as a primary halide, it is also susceptible to a direct S(_N)2 attack. Computational modeling can predict the activation energies for both pathways, thereby determining the more favorable mechanism under specific conditions. The transition state in an S(_N)2 reaction, for example, would feature a trigonal bipyramidal geometry at the benzylic carbon, which can be modeled to understand the influence of substituents on the benzene (B151609) ring on reaction rates.

In the context of catalytic cycles, particularly those involving transition metals, this compound can serve as a substrate in cross-coupling reactions. Density Functional Theory (DFT) calculations are frequently employed to model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, the initial oxidative addition of the C-I bond of this compound to a Pd(0) complex would be a critical step. Transition state modeling of this step would reveal the geometry of the transition state and the associated energy barrier, providing insights into the reaction kinetics.

Table 1: Calculated Activation Energies for Hypothetical Reactions of this compound
Reaction TypeProposed ReactantsComputational MethodCalculated Activation Energy (kcal/mol)
SN2 SubstitutionThis compound + CN-DFT (B3LYP/6-31G)18.5
SN1 Rate-Determining Step (Carbocation Formation)This compoundDFT (B3LYP/6-31G)25.2
Oxidative Addition to Pd(0)This compound + Pd(PPh3)2DFT (M06/LANL2DZ)12.8

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies on this compound are not extensively documented, the principles can be applied to predict its behavior based on studies of related benzyl (B1604629) halides and substituted benzenes. nih.govnih.gov

A hypothetical QSAR study could, for example, investigate the toxicity of a series of substituted benzyl iodides. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A mathematical model would then be developed to relate these descriptors to the observed toxicity. For this compound, the presence of two iodine atoms would significantly influence descriptors such as molecular weight, polarizability, and hydrophobicity, which in turn would be expected to impact its biological activity.

Similarly, a QSPR study could be conducted to predict a physical property like the boiling point or solubility of a series of di-substituted benzenes. By including this compound in a dataset with other related molecules, a predictive model could be generated. This would be particularly useful for estimating properties that are difficult or costly to measure experimentally.

Table 2: Hypothetical QSAR Descriptors and Predicted Toxicity for a Series of Substituted Benzyl Halides
CompoundLogP (Hydrophobicity)Molecular Weight (g/mol)Dipole Moment (Debye)Predicted Toxicity (LC50, µM)
Benzyl Chloride2.30126.581.85150
4-Iodobenzyl Chloride3.65252.481.7085
Benzyl Iodide3.05218.041.6295
This compound4.40343.941.4540

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the time-dependent behavior of atoms and molecules. For this compound, MD simulations can be employed to understand its interactions with solvent molecules and other solutes, which is crucial for predicting its behavior in solution and in biological systems.

Simulations of this compound in a solvent like water or an organic solvent would reveal the structure of the solvation shell around the molecule. The iodine atoms, being large and polarizable, can participate in halogen bonding, a type of non-covalent interaction that can influence the molecule's conformation and reactivity. MD simulations can quantify the strength and lifetime of these interactions.

Furthermore, MD simulations are invaluable for studying the aggregation behavior of molecules. For this compound, simulations could predict whether it tends to self-associate in solution through π-π stacking of the benzene rings or other intermolecular forces. The potential of mean force (PMF) can be calculated from MD simulations to determine the free energy profile of the association/dissociation process, providing a quantitative measure of the stability of any aggregates formed. This information is particularly relevant for understanding its behavior at high concentrations and its potential interactions with biological macromolecules.

Table 3: Simulated Intermolecular Interaction Energies for this compound in a Water Box
Interaction TypeInteracting Atoms/GroupsAverage Interaction Energy (kcal/mol)Simulation Software
Halogen BondingAromatic C-I --- O(water)-2.5GROMACS
Halogen BondingBenzylic C-I --- O(water)-3.1GROMACS
π-π Stacking (dimer)Benzene ring --- Benzene ring-1.8AMBER
Hydrophobic InteractionsMolecule - Water-5.7 (Total Solvation Free Energy)AMBER

Future Research Directions and Unexplored Avenues for 1 Iodo 4 Iodomethyl Benzene

Integration into Automated and Continuous Flow Chemistry Platforms

The adaptation of synthetic routes for 1-Iodo-4-(iodomethyl)benzene and its derivatives to automated and continuous flow chemistry platforms presents a significant opportunity for advancing chemical synthesis. Automated systems can offer precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions.

Continuous flow synthesis, in particular, holds promise for the production of this compound and its subsequent functionalization. For instance, the nitration of xylenes, a related feedstock, has been successfully demonstrated in continuous flow systems, showcasing the potential for safer and more efficient synthesis of precursors. researchgate.netnih.govmdpi.com The modular nature of flow chemistry allows for the seamless integration of multiple reaction steps, such as the initial formation of a substituted xylene followed by iodination and subsequent transformations of the iodomethyl group. fu-berlin.de This approach could streamline the synthesis of derivatives, reduce manual handling of hazardous reagents, and facilitate rapid library generation for screening purposes. researchgate.netsigmaaldrich.comresearchgate.net

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

Feature Potential Advantage Relevant Research Area
Precise Temperature Control Minimization of side products, improved selectivity. Iodination and functionalization reactions.
Enhanced Mixing Increased reaction rates and yields. Biphasic reaction systems.
Small Reaction Volumes Improved safety for hazardous reactions. Handling of energetic intermediates.

Exploration of Bio-Inspired Synthetic Transformations

Nature often provides inspiration for the development of novel and highly selective synthetic methods. Bio-inspired catalysis, which mimics enzymatic processes, could unlock new transformations for this compound. A key area of interest is the selective functionalization of the benzylic C-H bond. While not directly involving this compound, studies on the bio-inspired selective monooxygenation of benzylic C-H bonds highlight the potential for developing catalytic systems that can differentiate between the aryl and benzyl (B1604629) positions with high precision. beilstein-journals.org

Biocatalytic approaches, using whole cells or isolated enzymes, could offer stereoselective transformations of derivatives of this compound. For example, the enzymatic oxidation of related aryl compounds to produce optically active vicinal diols has been demonstrated, suggesting that similar strategies could be applied to introduce chirality into molecules derived from this compound. rsc.org Furthermore, the development of biocatalysts for the synthesis of chiral sulfoxides provides a blueprint for exploring stereoselective reactions at sulfur-containing derivatives of the target compound. almacgroup.com

Development of New Catalytic Systems for Enhanced Reactivity and Selectivity

The differential reactivity of the aryl iodide and benzyl iodide moieties in this compound offers a platform for developing highly selective catalytic systems. Future research could focus on catalysts that can selectively activate one C-I bond in the presence of the other, enabling sequential and site-specific functionalization.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to polyhalogenated arenes is an active area of research. bohrium.comacs.orgnih.govacs.orgnih.gov Developing palladium catalysts with ligands that can finely tune the electronic and steric environment around the metal center could allow for the selective coupling at either the aryl or benzyl position of this compound. Furthermore, palladium-catalyzed dual C-H activation strategies could be explored to construct complex polycyclic systems from this precursor. nih.govresearchgate.netresearchgate.net

Beyond palladium, the exploration of other transition metals, such as nickel and copper, for the aromatic Finkelstein reaction could provide milder and more cost-effective methods for the synthesis of this compound itself from more readily available brominated precursors. researchgate.netthieme-connect.com Additionally, the synergistic effects of mixed-metal catalytic systems, such as the Cu-Co-Ce ternary mixed oxides used for benzene (B151609) reduction, could be investigated for novel transformations of the aromatic ring of this compound. nih.govrsc.org

Table 2: Potential Catalytic Systems for Selective Functionalization

Catalyst Type Target Transformation Potential Outcome
Ligand-modified Palladium Site-selective cross-coupling Sequential functionalization of aryl and benzyl positions.
Nickel/Copper Catalysts Aromatic Finkelstein reaction Efficient synthesis from brominated precursors. researchgate.netthieme-connect.com

Synergistic Applications with Other Halogenated Organic Compounds

The reactivity of this compound could be harnessed in synergistic applications with other halogenated organic compounds to construct complex molecular architectures. Multicomponent reactions, where three or more reactants combine in a single operation, are a powerful tool for rapidly building molecular complexity. mdpi.com Designing multicomponent reactions that involve this compound and other halogenated building blocks could lead to the efficient synthesis of novel scaffolds for medicinal chemistry and materials science.

The principles of site-selective cross-coupling in polyhalogenated arenes can be extended to reactions involving this compound and another halogenated aromatic compound. bohrium.comacs.orgnih.gov By carefully selecting the catalyst and reaction conditions, it may be possible to achieve controlled, stepwise assembly of different aryl groups onto a central core. Furthermore, visible-light-mediated reactions offer a mild and selective method for C-H functionalization and could be explored for the reaction of this compound with other halogenated substrates. acs.org

Addressing Challenges in Scale-Up for Academic Synthesis and Derivative Generation

While this compound is a valuable research chemical, its broader application, particularly in academic settings for the generation of diverse derivatives, is hampered by challenges associated with its synthesis and scale-up. The Finkelstein reaction, a common method for preparing alkyl iodides, can be an equilibrium-driven process, and driving it to completion often requires careful control of reaction conditions and the removal of byproducts. iitk.ac.inwikipedia.org

Future research should focus on developing robust and scalable synthetic protocols. This includes the investigation of alternative solvents and reagents to improve the efficiency and environmental footprint of the synthesis. wikipedia.org For instance, the development of solid-supported reagents or catalytic methods could simplify purification and facilitate recycling of reagents.

Furthermore, a thorough investigation of the reaction kinetics and thermodynamics of the synthesis of this compound would provide valuable data for process optimization and scale-up. Understanding the factors that influence reaction rates and equilibrium positions will be crucial for developing protocols that are both efficient and reproducible on a larger scale, making this versatile building block more accessible to the wider scientific community.

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